
(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a fluorine atom at the 5th position and two methyl groups at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol can be achieved through several steps. One common method involves the conjugate addition of a nucleophile to a suitable precursor, followed by diastereoselective reduction and fluorination.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol: is similar to other fluorinated piperidine derivatives, such as (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-one and (4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-amine.
This compound: can be compared to non-fluorinated analogs like (4R,5S)-3,3-dimethylpiperidin-4-ol.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug design and other applications .
Propriétés
Formule moléculaire |
C7H14FNO |
|---|---|
Poids moléculaire |
147.19 g/mol |
Nom IUPAC |
(4R,5S)-5-fluoro-3,3-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C7H14FNO/c1-7(2)4-9-3-5(8)6(7)10/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clé InChI |
JETLXIXZJFCRIB-WDSKDSINSA-N |
SMILES isomérique |
CC1(CNC[C@@H]([C@@H]1O)F)C |
SMILES canonique |
CC1(CNCC(C1O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


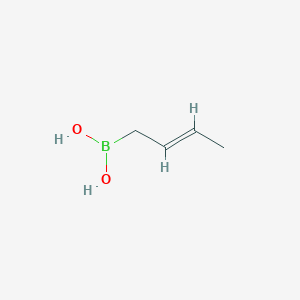
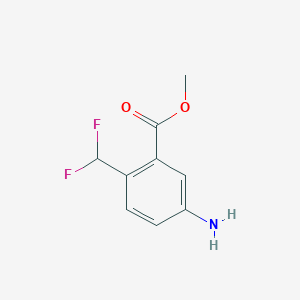
![(6R)-6-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B13030440.png)
![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
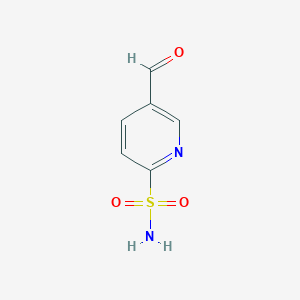
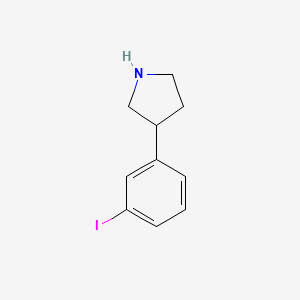
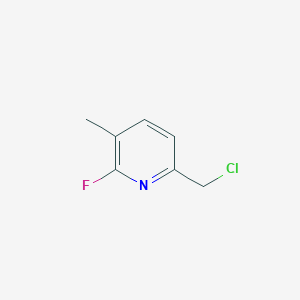
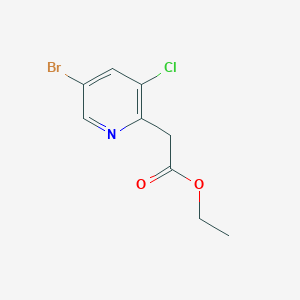
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
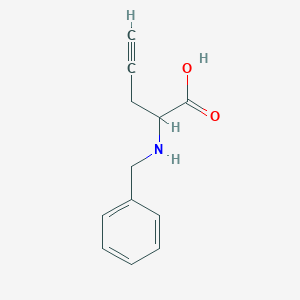
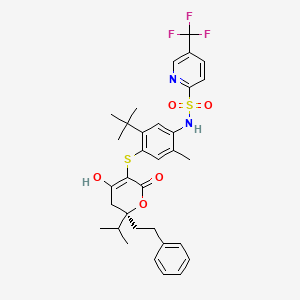
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
